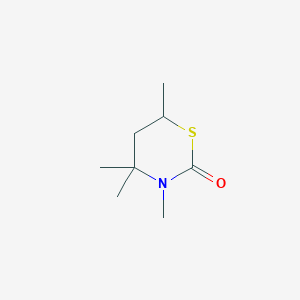
3,4,4,6-Tetramethyl-1,3-thiazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4,6-Tetramethyl-1,3-thiazinan-2-one is a heterocyclic compound containing nitrogen and sulfur atoms within a six-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4,6-Tetramethyl-1,3-thiazinan-2-one can be achieved through several methods. One common approach involves the reaction of N,N′-disubstituted thioureas with acryloyl chloride. This reaction is promoted by an electrogenerated base, such as acetonitrile, and proceeds with high current efficiency . Another method involves the reaction of arylamines with elemental sulfur and carbon dioxide under transition-metal-free conditions, resulting in moderate to good yields .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,4,6-Tetramethyl-1,3-thiazinan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitrogen and sulfur atoms in the ring structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
3,4,4,6-Tetramethyl-1,3-thiazinan-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial and antifungal agent . Additionally, it has been studied for its potential use in treating various diseases due to its interaction with specific molecular targets .
Wirkmechanismus
The mechanism of action of 3,4,4,6-Tetramethyl-1,3-thiazinan-2-one involves its interaction with molecular targets such as G-protein coupled receptors (CB1) and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) . These interactions can modulate various biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3,4,4,6-Tetramethyl-1,3-thiazinan-2-one include other thiazinanones and thiazolidinones. These compounds share a similar ring structure but may differ in the substituents attached to the ring.
Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
60431-75-6 |
|---|---|
Molekularformel |
C8H15NOS |
Molekulargewicht |
173.28 g/mol |
IUPAC-Name |
3,4,4,6-tetramethyl-1,3-thiazinan-2-one |
InChI |
InChI=1S/C8H15NOS/c1-6-5-8(2,3)9(4)7(10)11-6/h6H,5H2,1-4H3 |
InChI-Schlüssel |
HJBRPRAIJFICKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(N(C(=O)S1)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)

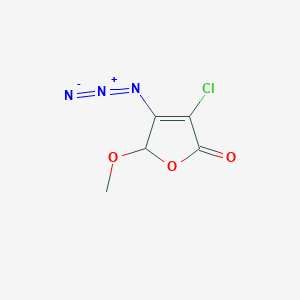
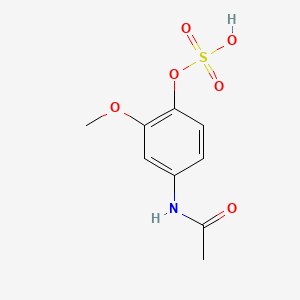
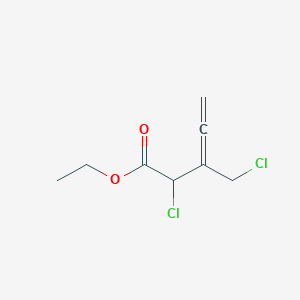


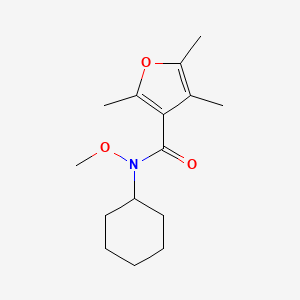
![Diethyl {[1-(2-aminoethoxy)ethoxy]methyl}phosphonate](/img/structure/B14595240.png)
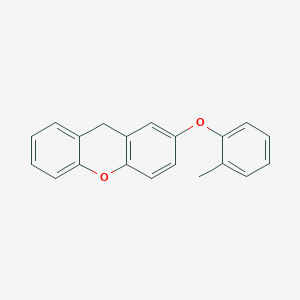

![3-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}pentane-2,4-dione](/img/structure/B14595265.png)
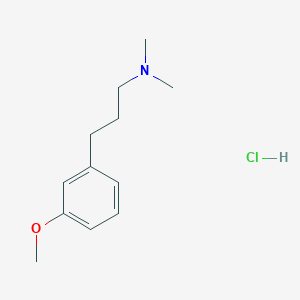
![2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine](/img/structure/B14595276.png)
